molecular formula C6H11N3 B1332013 (1,3-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 400756-28-7

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Katalognummer B1332013
CAS-Nummer: 400756-28-7
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: VERSVOWJFSHXSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(1,3-dimethyl-1H-pyrazol-4-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including central nervous system depressant activity, anticonvulsant properties, and antipsychotic effects .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions to enhance the desired biological activity. For instance, the synthesis of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone, a compound with a similar core structure to "(1,3-dimethyl-1H-pyrazol-4-yl)methanamine," was reported to demonstrate significant anticonvulsant activity . The synthesis of these compounds typically involves multi-step reactions, including condensation and cyclization processes, to introduce various substituents that contribute to their pharmacological profile .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. The substitution pattern on the pyrazole ring, such as the presence of dialkyl groups at the 1- and 3-positions, plays a crucial role in determining the biological activity of these compounds. For example, the presence of methyl groups at these positions has been associated with enhanced activity in certain derivatives .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with aldehydes or ketones, which can lead to the formation of imines or methanones. These reactions are often used to introduce aryl groups that can significantly affect the pharmacological properties of the resulting compounds. For example, the introduction of a 2-fluorophenyl group has been associated with antipsychotic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrazole ring. These properties are critical for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are commonly used to characterize these compounds and confirm their structure .

Wissenschaftliche Forschungsanwendungen

  • Novel Compounds Synthesis : Novel compounds with the moiety of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine have been synthesized and characterized in various studies. For example, a novel 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine was synthesized and analyzed using 1H NMR and X-ray diffractions (Zhai, 2014). Similarly, a series of 3,5-dimethyl-1H-pyrazole derivatives were prepared and characterized by elemental analysis and spectral data, showing good antibacterial activity (Al-Smaisim, 2012).

  • Antibacterial and Antioxidant Activities : Pyrazole derivatives have been investigated for their biological activities. For example, synthesized derivatives like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone showed moderate antibacterial and antioxidant activities (Lynda, 2021). Furthermore, a new library of N,N,N',N' -tetradentate pyrazoly compounds was synthesized and found to specifically act as antifungal agents without antibacterial activity (Abrigach et al., 2016).

  • Supramolecular Liquid Crystals : Pyrazole-based units have been utilized in the creation of supramolecular liquid crystals. These crystals exhibit luminescent properties in the visible region and are formed by self-assembly through H-bonding, giving them potential for use in various applications (Moyano et al., 2013).

  • Catalytic Applications and Polymerization : Complexes involving pyrazole-based ligands have been synthesized and shown significant activity. For instance, Co(II) complexes were used in the polymerization of methyl methacrylate, yielding high molecular weight polymers (Choi et al., 2015). Additionally, Co(ii), Zn(ii), and Cd(ii) complexes supported by pyrazole-based ligands were assessed in the ring-opening polymerization of rac-lactide, producing polylactides (PLAs) with varying properties (Choe et al., 2021).

Safety And Hazards

The safety information for “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Zukünftige Richtungen

The future directions for “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine” could potentially involve further exploration of its biological activities. A related compound, hydrazine-coupled pyrazoles, has shown promising antileishmanial and antimalarial activities , suggesting that “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine” and similar compounds could have potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERSVOWJFSHXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361397
Record name (1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

CAS RN

400756-28-7
Record name (1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 4 (120 mg, 0.61 mmol) in THF (5 mL) was added LAH (43 mg, 3.78 mmol). The resulting mixture was stirred at room temperature overnight. Water was added and the resulting mixture was filtered. Organic layer was separated and then concentrated in vacuum to give a white solid (crude product). LCMS (ESI) m/z=126 (M+H)+.
Name
compound 4
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.